N-butan-2-yl-2-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-8(2)12-15(13,14)10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQQYRZAFEKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 2-Chlorobenzenesulfonyl Chloride
The most widely reported method involves the reaction of 2-chlorobenzenesulfonyl chloride with butan-2-amine under controlled conditions. This nucleophilic substitution leverages the electrophilic sulfur center in sulfonyl chlorides.
Procedure :
-
Reagent Preparation : Dissolve 2-chlorobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.
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Amine Addition : Add butan-2-amine (1.2 equiv) dropwise, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts.
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Reaction Monitoring : Stir at room temperature for 6–8 hours, tracking progress via thin-layer chromatography (TLC).
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Workup : Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Yield : 78–85% (crude), with purity ≥95% after recrystallization from ethanol.
Key Considerations :
Two-Step Synthesis via Intermediate Sulfonate Esters
An alternative approach involves synthesizing a sulfonate ester intermediate, followed by aminolysis. This method is advantageous for substrates sensitive to direct amidation.
Step 1: Sulfonate Ester Formation
React 2-chlorobenzenesulfonyl chloride with methanol (1.1 equiv) in pyridine at 0°C for 2 hours. Isolate methyl 2-chlorobenzenesulfonate (92% yield).
Step 2: Aminolysis with Butan-2-amine
Heat the sulfonate ester with butan-2-amine (1.3 equiv) in toluene at 80°C for 12 hours. Post-reaction, purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : 70–75%, with ≥98% purity by HPLC.
Advantages :
Optimization of Reaction Conditions
Solvent Systems and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 85 | 95 |
| Tetrahydrofuran | 40 | 78 | 93 |
| Toluene | 80 | 70 | 98 |
Polar aprotic solvents (e.g., DCM) favor faster reactions, while elevated temperatures in toluene improve purity by suppressing side reactions.
Catalytic and Stoichiometric Additives
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Triethylamine vs. N,N-Diisopropylethylamine : The latter increases yields (88% vs. 85%) due to superior HCl scavenging.
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Molecular Sieves : Adding 4Å molecular sieves reduces hydrolysis of sulfonyl chloride, enhancing yields by 5–7%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors for improved heat and mass transfer:
Crystallization and Drying Protocols
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Recrystallization Solvent : Ethanol-water (7:3) achieves 99.8% purity.
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Drying Conditions : Vacuum drying at 60°C for 6 hours reduces residual solvents to <0.1%.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Chemical Reactions Analysis
Types of Reactions: N-butan-2-yl-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction Reactions: Products include sulfonic acids, sulfinic acids, and other reduced forms of the compound.
Scientific Research Applications
Chemistry: N-butan-2-yl-2-chlorobenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes involved in disease pathways makes it a promising lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of disease-related processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Key Observations :
- The sulfonamide group in the target compound and ’s derivative provides two strong hydrogen-bond acceptors (S=O), enhancing polarity compared to the amide group in ’s compound .
- The branched butan-2-yl group in the target compound offers less steric hindrance than the benzyl group in , which may influence binding interactions in biological systems .
Physical and Calculated Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) |
|---|---|---|---|
| This compound | 247.52 | ~2.5* | Not reported |
| N-(2-Chlorophenyl)-2-nitrobenzenesulfonamide | 312.52 | Not reported | 145 |
| N-Benzyl-2-chloro-2-ethylbutanamide | 239.74 | 3.3 | Not reported |
*Inferred based on substituent contributions.
Analysis :
- The target compound’s lower molecular weight (~247.52 g/mol) compared to ’s derivative (~312.52 g/mol) reflects the absence of a nitro group and a smaller amine substituent .
- The higher XLogP3 of ’s compound (3.3 vs. ~2.5 for the target) highlights the lipophilicity imparted by the benzyl group, which may enhance membrane permeability .
- The melting point of 145°C for ’s compound suggests strong crystalline packing due to nitro group polarity and planar aromatic stacking .
Key Differences :
- The aromatic amine (2-chloroaniline) in may require longer reaction times due to reduced nucleophilicity compared to the aliphatic butan-2-ylamine in the target compound.
- Purification : ’s compound was washed with dilute HCl to remove excess aniline, a step unnecessary for the target compound if using a volatile aliphatic amine .
Q & A
Basic: What synthetic strategies are effective for preparing N-butan-2-yl-2-chlorobenzenesulfonamide?
Answer:
The synthesis typically involves nucleophilic substitution of 2-chlorobenzenesulfonyl chloride with 2-aminobutane. Key steps include:
Sulfonylation : React 2-chlorobenzenesulfonyl chloride with 2-aminobutane in a polar aprotic solvent (e.g., THF) under nitrogen.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm structure via -NMR (e.g., sulfonamide NH at δ 7.8–8.2 ppm) and LC-MS.
Optimization Tip : Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Basic: How can crystallographic methods validate the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for structure solution and refinement:
- Data Collection : Cool crystals to 100 K for high-resolution data.
- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement.
- Validation : Check for outliers using R-factor (<5%) and ADDSYM in PLATON to detect missed symmetry.
Example : For analogous sulfonamides, C–S bond lengths typically range 1.76–1.81 Å, and S–N bonds 1.62–1.65 Å .
Advanced: How can conflicting reactivity data in sulfonamide functionalization be resolved?
Answer:
Contradictions often arise from competing nucleophilic/electrophilic pathways. Systematic approaches include:
Kinetic Studies : Monitor reaction progress via in situ -NMR (if fluorinated analogs are used).
Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to compare activation energies for sulfonamide vs. chlorophenyl group reactivity.
Control Experiments : Test intermediates under varying pH (e.g., acidic vs. basic conditions).
Case Study : In 2-chlorobenzenesulfonamides, electrophilic aromatic substitution at the chloro position is disfavored due to electron-withdrawing sulfonamide groups, directing reactivity to the alkyl chain .
Advanced: What methodologies assess the bioactivity of this compound derivatives?
Answer:
Enzyme Inhibition Assays :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- IC Determination : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) and fit dose-response curves.
Anticancer Screening :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with EC calculations.
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence.
Data Interpretation : Compare with control sulfonamides (e.g., acetazolamide) to contextualize potency .
Advanced: How can structural modifications enhance the solubility of this compound?
Answer:
- Functionalization Strategies :
- PEGylation : Attach polyethylene glycol (PEG) to the butan-2-yl group via ester linkages.
- Ionizable Groups : Introduce tertiary amines (e.g., morpholine) at the sulfonamide nitrogen.
- Solubility Testing : Use shake-flask method (HPLC quantification) in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8).
Example : Adding a pyridyl substituent increased solubility of analogous sulfonamides by 10-fold in aqueous media .
Advanced: How to troubleshoot low yields in coupling reactions involving this compound?
Answer:
Common issues and solutions:
| Issue | Diagnosis | Fix |
|---|---|---|
| Byproduct Formation | Competing hydrolysis of sulfonamide | Use anhydrous solvents (e.g., DMF over DMSO) |
| Poor Coupling | Low Pd catalyst activity | Switch to Pd(OAc)/XPhos system in toluene at 110°C |
| Isomerization | Racemization at chiral centers | Add 2,6-lutidine to scavenge HCl during reaction . |
Advanced: How do crystallographic disorders affect the refinement of this compound structures?
Answer:
Disorders in the butan-2-yl group or chlorophenyl ring require:
Multi-Component Modeling : Split occupancy refinement in SHELXL (e.g., 60:40 ratio for two conformers).
Restraints : Apply SIMU/DELU to stabilize thermal parameters.
Validation : Check R (<0.05) and CC (>90%) in Coot.
Case Study : A disordered tert-butyl group in a related sulfonamide was resolved using ISOR restraints, improving R1 from 0.12 to 0.06 .
Advanced: What computational tools predict the reactivity of this compound in catalytic systems?
Answer:
Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) using CHARMM force fields.
Docking Studies : AutoDock Vina to predict binding poses with catalytic residues (e.g., Zn in metalloenzymes).
QSA Modeling : Build QSAR models with descriptors like logP, HOMO-LUMO gap, and electrostatic potential maps.
Validation : Cross-check with experimental IC values to refine predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
